Cas no 101901-08-0 (1’-Hydroxy Etodolac)

1’-Hydroxy Etodolac is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac, formed via hydroxylation at the 1’ position. This compound is of interest in pharmacological and metabolic studies due to its role in the biotransformation pathway of Etodolac. It serves as a key intermediate in understanding the drug's pharmacokinetics and bioavailability. Researchers utilize 1’-Hydroxy Etodolac to investigate metabolic stability, enzyme interactions, and potential active metabolites. Its well-defined structure and relevance in drug metabolism make it valuable for analytical standards and in vitro studies. The compound is typically characterized by HPLC, LC-MS, or NMR for purity and identity verification.
1’-Hydroxy Etodolac structure
1’-Hydroxy Etodolac structure
Product name:1’-Hydroxy Etodolac
CAS No:101901-08-0
MF:C17H21NO4
MW:303.35294508934
CID:181700
PubChem ID:14146249

1’-Hydroxy Etodolac Chemical and Physical Properties

Names and Identifiers

    • Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-8-(1-hydroxyethyl)-
    • 2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
    • 8-(1-HYDROXYETHYL)ETODOLAC
    • ACMC-20m4w9
    • AGN-PC-000LQ6
    • CHEMBL874
    • CTK0H9138
    • 1-Ethyl-8-(1'-hydroxyethyl)-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
    • CCRIS 5405
    • RAK-903
    • 2-(1-Ethyl-8-(1-hydroxyethyl)-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
    • 1-ETHYL-8-(1'-HYDROXYETHYL)-1,3,4,9-TETRAHYDROPYRANO[3,4-B]-INDOLE-1-ACETIC ACID
    • 1-Ethyl-8-(1'-hydroxyethyl)-1,3,4,9-tetrahydropyrano(3,4-b)-indole-1-acetic acid
    • Pyrano(3,4-b)indole-1-acetic acid, 1,3,4,9-tetrahydro-1-ethyl-8-(1-hydroxyethyl)-
    • 101901-08-0
    • 1'-Hydroxy Etodolac
    • 1’-Hydroxy Etodolac
    • Inchi: InChI=1S/C17H21NO4/c1-3-17(9-14(20)21)16-13(7-8-22-17)12-6-4-5-11(10(2)19)15(12)18-16/h4-6,10,18-19H,3,7-9H2,1-2H3,(H,20,21)
    • InChI Key: IIJKSRXOHAISPV-UHFFFAOYSA-N
    • SMILES: C(C1(CC(O)=O)C2NC3C(C=2CCO1)=CC=CC=3C(O)C)C

Computed Properties

  • Exact Mass: 302.1393
  • Monoisotopic Mass: 303.147058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.6
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.238
  • Boiling Point: 499°Cat760mmHg
  • Flash Point: 255.6°C
  • Refractive Index: 1.599
  • PSA: 82.55
  • LogP: 2.87390

1’-Hydroxy Etodolac Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H951395-5mg
1’-Hydroxy Etodolac
101901-08-0
5mg
$563.00 2023-05-18
TRC
H951395-10mg
1’-Hydroxy Etodolac
101901-08-0
10mg
$999.00 2023-05-18
TRC
H951395-100mg
1’-Hydroxy Etodolac
101901-08-0
100mg
$ 11200.00 2023-09-07
TRC
H951395-1mg
1’-Hydroxy Etodolac
101901-08-0
1mg
$133.00 2023-05-18

Additional information on 1’-Hydroxy Etodolac

Introduction to 1’-Hydroxy Etodolac (CAS No. 101901-08-0)

1’-Hydroxy Etodolac, identified by the Chemical Abstracts Service Number (CAS No.) 101901-08-0, is a significant derivative in the field of pharmaceutical chemistry. This compound has garnered attention due to its structural similarity and potential therapeutic applications, particularly in the realm of pain management and anti-inflammatory treatments. Understanding its chemical properties, pharmacological effects, and recent advancements in research provides valuable insights into its role in modern medicine.

The molecular structure of 1’-Hydroxy Etodolac is closely related to etodolac, a well-known nonsteroidal anti-inflammatory drug (NSAID). The hydroxyl group at the 1’ position introduces unique pharmacokinetic and pharmacodynamic characteristics, making it a subject of interest for medicinal chemists. The compound’s ability to interact with cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis, suggests potential analgesic and anti-inflammatory effects comparable to its parent compound.

Recent studies have explored the metabolic pathways involving 1’-Hydroxy Etodolac, highlighting its role as an active metabolite in the biotransformation of etodolac. Research indicates that this metabolite may exhibit a prolonged half-life compared to etodolac, potentially leading to more sustained therapeutic effects. This discovery has sparked interest in developing 1’-Hydroxy Etodolac as a standalone therapeutic agent or a prodrug for enhanced efficacy.

In the context of drug development, the synthesis of 1’-Hydroxy Etodolac has been optimized to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and enzymatic hydrolysis, have been employed to produce this compound with minimal byproducts. These techniques not only improve the efficiency of production but also align with green chemistry principles, reducing environmental impact.

The pharmacological profile of 1’-Hydroxy Etodolac has been evaluated through preclinical studies, demonstrating its potential in managing chronic pain conditions such as osteoarthritis and rheumatoid arthritis. Unlike traditional NSAIDs, which can cause gastrointestinal and renal side effects, preliminary data suggest that 1’-Hydroxy Etodolac may exhibit a more favorable safety profile. This is attributed to its selective inhibition of COX-2 enzymes while sparing COX-1, thereby minimizing gastrointestinal irritation.

Investigations into the mechanism of action of 1’-Hydroxy Etodolac have revealed its interaction with inflammatory mediators. By inhibiting the production of prostaglandins and leukotrienes, this compound effectively reduces inflammation and pain signals transmitted through neural pathways. Additionally, its ability to modulate cytokine release suggests immunomodulatory properties, which could be beneficial in treating autoimmune disorders.

The clinical potential of 1’-Hydroxy Etodolac has prompted several ongoing clinical trials aimed at validating its efficacy and safety in human populations. These trials are designed to assess various dosing regimens and patient populations, including those with comorbid conditions. Preliminary results from phase II trials indicate that 1’-Hydroxy Etodolac demonstrates comparable pain relief to existing NSAIDs but with fewer adverse effects.

From a regulatory perspective, the development of 1’-Hydroxy Etodolac must adhere to stringent guidelines set by global health authorities such as the FDA and EMA. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets quality standards for safety and efficacy. Furthermore, environmental regulations governing chemical synthesis must be followed to minimize waste and hazardous emissions during production.

The future direction of research on 1’-Hydroxy Etodolac includes exploring its potential in combination therapies with other analgesics or anti-inflammatory agents. This approach could enhance therapeutic outcomes while reducing individual drug dosages, thereby mitigating side effects. Additionally, investigating novel delivery systems such as nanotechnology-based formulations may improve bioavailability and targeted release profiles.

In conclusion,1’-Hydroxy Etodolac (CAS No. 101901-08-0) represents a promising advancement in pharmaceutical chemistry with significant implications for pain management and anti-inflammatory treatments. Its unique structural features and pharmacological properties make it a valuable candidate for further clinical development. As research continues to uncover its therapeutic benefits,1’-Hydroxy Etodolac is poised to play a crucial role in addressing unmet medical needs in the coming years.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd